Carbon-13C tetrabromide

描述

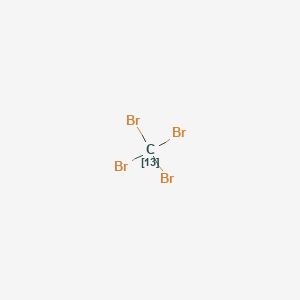

Carbon-13C tetrabromide, also known as tetrabromomethane-13C, is a bromide of carbon where the carbon atom is isotopically enriched with carbon-13. This compound is represented by the chemical formula 13CBr4. It is a heavy halogenated organic compound known for its unique properties, such as the ability to selectively label molecules with carbon atoms.

准备方法

Synthetic Routes and Reaction Conditions

Carbon-13C tetrabromide can be synthesized through the bromination of carbon-13 enriched methane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and pressure to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound involves the large-scale bromination of carbon-13 enriched methane. The process is carried out in a reactor where methane is exposed to bromine gas under controlled conditions. The reaction is monitored to ensure high yield and purity of the final product.

化学反应分析

Photodissociation Dynamics

Under UV irradiation (266 nm), ¹³CBr₄ undergoes homolytic cleavage of the C–Br bond in methanol, producing the ¹³CBr₃ radical and bromine atoms (Br·). These intermediates escape the solvent cage and recombine nongeminately to form stable products :

-

Primary cleavage :

-

Secondary reactions :

-

Final products :

Structural Parameters of Intermediates :

| Species | C–Br (Å) | Br···Br (Å) |

|---|---|---|

| ¹³CBr₄ | 1.957 | 3.196 |

| ¹³CBr₃ | 1.885 | 3.221 |

| ¹³C₂Br₆ | 1.966 | 3.493 |

| ¹³C₂Br₄ | 1.892 | 3.395 |

The larger molecular radius of ¹³CBr₃ (~3.23 Å vs. Br· at 1.15 Å) delays its recombination, favoring Br₂ formation . No evidence of geminate recombination or ¹³CBr₂ formation was observed, consistent with DFT calculations showing a 2.7 eV barrier for secondary C–Br cleavage .

(b) Appel Reaction

¹³CBr₄ mediates bromination of alcohols via in situ generation of PPh₃Br₂, converting R–OH to R–Br :

Example: 2-Phenylethanol → (2-Bromoethyl)benzene (96% yield) .

Telomerization with Methyl Methacrylate (MMA)

In radical telomerization, ¹³CBr₄ acts as a chain-transfer agent, forming low-molecular-weight brominated adducts :

Key products include:

-

Linear monoadduct (n = 1): CH₂=C(CH₃)COOCH₂–¹³CBr₃

-

Cyclic diadduct (n = 2): Lactone-ring structures confirmed by ¹H/¹³C NMR .

Isotopic labeling aids in distinguishing tacticity effects and cyclization pathways.

Halogen Exchange Reactions

¹³CBr₄ can be synthesized via halogen exchange between ¹³CCl₄ and AlBr₃ :

This method avoids isotopic scrambling, preserving ¹³C enrichment.

Electron Acceptor in Redox Reactions

¹³CBr₄ serves as an electron trap in TiO₂-mediated isomerization of stilbenes, suppressing side reactions :

The ¹³CBr₃⁻ intermediate stabilizes charge separation, enabling efficient trans→cis isomerization of stilbene derivatives .

科学研究应用

Chemical Properties and Safety

Carbon tetrabromide is a colorless crystalline solid with a distinctive odor, known for its high density (approximately 3.42 g/cm³) and toxicity. It is classified as harmful if ingested or inhaled, causing respiratory distress and potential organ damage upon exposure . Its chemical structure consists of one carbon atom bonded to four bromine atoms, making it a versatile reagent in organic synthesis.

Organic Synthesis

Carbon-13C tetrabromide serves as a key reagent in various organic synthesis processes:

- Oxidative Condensation : It promotes the one-pot oxidative condensation of amines with N,N'-disubstituted thioureas, yielding diverse guanidine derivatives. This reaction demonstrates the compound's ability to facilitate complex organic transformations efficiently .

- Bromination Reactions : As a bromine radical precursor, it is employed in electrochemical radical bromination processes, enabling the synthesis of bromomethylated γ-lactone derivatives from enoic acids. This application showcases its role in creating valuable intermediates for pharmaceuticals .

- Photoinduced Reactions : Carbon tetrabromide can generate activated imine intermediates through photoinduced reactions with formamide. This method has been utilized to synthesize N-sulfonylformamidine under UVA irradiation, illustrating its utility in light-driven organic reactions .

Analytical Chemistry

In analytical chemistry, this compound plays a crucial role in enhancing the resolution and accuracy of various techniques:

- NMR Spectroscopy : The use of Carbon-13 isotopes provides a larger chemical shift range (~200 ppm) compared to proton NMR (~10 ppm), allowing for reduced spectral overlap. This advantage facilitates more efficient statistical analysis and better identification of compounds within complex mixtures .

- Metabolomics : In metabolomics studies, Carbon-13C labeling is utilized to differentiate between biosynthesized metabolites and background noise in liquid chromatography-mass spectrometry (LC-MS) analyses. This technique enhances the determination of molecular formulas and relative quantification of metabolites, proving invaluable for biological research .

Case Study 1: Metabolomics Applications

A study utilizing Carbon-13C labeled glucose as a primary carbon source demonstrated the effectiveness of this isotopic labeling in tracking metabolic pathways. The researchers achieved up to 98% incorporation of Carbon-13C into metabolites, allowing for detailed analysis of metabolic changes under different experimental conditions, such as heat shock treatments .

Case Study 2: Organic Synthesis Innovations

Research on the oxidative condensation reactions facilitated by Carbon tetrabromide revealed its potential to produce novel guanidine derivatives with pharmaceutical relevance. The study highlighted the efficiency of using this compound as a thiophilic reagent, showcasing its ability to streamline synthetic pathways in drug development .

生物活性

Carbon-13C tetrabromide, also known as Tetrabromomethane-13C, is a stable isotopic variant of tetrabromomethane (CBr₄) that has garnered attention in various scientific fields, particularly in biological and environmental studies. This compound is characterized by its unique isotopic labeling, which allows for enhanced tracking and analysis in biological systems. Understanding the biological activity of this compound is crucial for its applications in research, particularly in toxicology and metabolic studies.

This compound has the following chemical properties:

- Molecular Formula : CBr₄

- CAS Number : 72802-79-0

- Isotopic Purity : 99 atom %

- Boiling Point : 190 °C

- Melting Point : 88-90 °C

- Density : 3.43 g/mL

Hazard Classification

This compound is classified under several hazard categories, indicating potential risks associated with its use:

| Hazard Class | Description |

|---|---|

| Acute Tox. 4 | Harmful if swallowed |

| Eye Dam. 1 | Causes serious eye damage |

| Skin Irrit. 2 | Causes skin irritation |

| STOT SE 3 | May cause respiratory irritation |

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Metabolic Pathways : The compound is utilized in metabolic studies due to its ability to trace carbon flow in biological systems, particularly in studies involving carbon metabolism and the identification of metabolic pathways.

- Toxicological Studies : As a brominated compound, this compound has been evaluated for its potential toxicity and effects on cellular systems. It can induce oxidative stress and disrupt normal cellular functions.

Study 1: Toxicity Assessment

A study published in the International Immunopharmacology journal investigated the toxicological effects of brominated compounds, including this compound, on liver cells. The study found that exposure led to increased reactive oxygen species (ROS) production, which was linked to cellular damage and inflammation pathways .

Study 2: Metabolic Tracing

In a metabolic tracing experiment, this compound was used to track carbon incorporation into various biomolecules within cultured cells. The results demonstrated that the compound effectively labeled metabolites, allowing researchers to map out metabolic pathways involving brominated substrates .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Cellular Uptake : Studies show that this compound can be taken up by cells through passive diffusion due to its lipophilicity.

- Impact on Gene Expression : Exposure to this compound has been linked to alterations in gene expression related to stress response and detoxification pathways.

Data Table: Biological Activity Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

属性

IUPAC Name |

tetrabromo(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr4/c2-1(3,4)5/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUGFYREWKUQJT-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482569 | |

| Record name | Carbon-13C tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72802-79-0 | |

| Record name | Carbon-13C tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72802-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。